molecular formula C15H18N2S B5651824 1-phenyl-4-(3-thienylmethyl)piperazine CAS No. 414887-78-8

1-phenyl-4-(3-thienylmethyl)piperazine

Cat. No.: B5651824
CAS No.: 414887-78-8
M. Wt: 258.4 g/mol
InChI Key: MZMIWJFZXGSDDG-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3-thienylmethyl)piperazine is a chemical compound with the molecular formula C15H18N2S. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(3-thienylmethyl)piperazine typically involves the reaction of 1-phenylpiperazine with 3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-thienylmethyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-4-(3-thienylmethyl)piperazine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-(3-thienylmethyl)piperazine is unique due to its thienylmethyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-phenyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMIWJFZXGSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284404
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414887-78-8
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414887-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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